![molecular formula C20H22F3N5O2 B2984038 (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034343-16-1](/img/structure/B2984038.png)
(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
is a chemical compound that is likely to be used in medicinal chemistry . It is a derivative of pyrimidine, which is a class of compounds known for their diverse biological potential . Pyrimidine derivatives have been studied for their anticancer activity, among other potential uses .
Scientific Research Applications
Anxiolytic-like Effects of Arylpiperazine Derivatives
Research by Kędzierska et al. (2019) explored the anxiolytic actions of two new arylpiperazine derivatives, focusing on their effects on the GABAergic and 5-HT systems. These compounds demonstrated significant anxiolytic and antioxidant activity, suggesting potential therapeutic applications in anxiety disorders. Their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system, offering a promising avenue for developing new anxiolytics with fewer side effects and higher efficacy (Kędzierska et al., 2019).
Metabolism and Disposition in Humans
Another study focused on BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, potentially relevant to non-small-cell lung cancer and metastatic breast cancer treatment. This study detailed the compound's absorption, metabolism, and excretion processes in humans, providing a comprehensive understanding of its pharmacokinetics. Such information is crucial for drug development and optimization, indicating how similar compounds might be studied and applied in therapeutic contexts (Christopher et al., 2010).
Environmental and Human Exposure Studies
Investigations into the prevalence and effects of new psychoactive substances, including various piperazine derivatives, shed light on their impact on human health and safety. For instance, a study on the reanalysis of hair samples for new psychoactive substances provided insights into changing patterns of designer drug use. Such studies contribute to our understanding of exposure levels, potential toxicological effects, and the need for regulatory measures to protect public health (Rust et al., 2012).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is suggested that similar pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition could lead to changes in cell growth and differentiation.
Biochemical Pathways
The compound likely affects the protein kinase pathways, given the known activity of similar pyrimidine derivatives . The inhibition of these pathways can lead to downstream effects on cell growth, differentiation, and metabolism .
Result of Action
Similar pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
Pyrimidine derivatives, including (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
, are a topic of ongoing research due to their promising biological activity . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their potential as therapeutic agents in various disease models .
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)17-13-18(25-14-24-17)27-5-7-28(8-6-27)19(29)15-1-3-16(4-2-15)26-9-11-30-12-10-26/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXZXCPCPPXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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